molecular formula C14H15N3O B14063975 (1E)-3-(4-Methoxyphenyl)-1-(4-methylphenyl)triaz-1-ene CAS No. 10153-22-7

(1E)-3-(4-Methoxyphenyl)-1-(4-methylphenyl)triaz-1-ene

Katalognummer: B14063975
CAS-Nummer: 10153-22-7
Molekulargewicht: 241.29 g/mol
InChI-Schlüssel: RWDMOOXRHNPNLJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Triazene, 3-(4-methoxyphenyl)-1-(4-methylphenyl)- is a member of the triazene family, which are organic compounds containing the functional group -N=N-N-. These compounds are known for their applications in various fields, including medicinal chemistry and materials science.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-Triazene, 3-(4-methoxyphenyl)-1-(4-methylphenyl)- typically involves the diazotization of an aromatic amine followed by coupling with another aromatic amine. The reaction conditions often include acidic or basic environments to facilitate the formation of the triazene linkage.

Industrial Production Methods

Industrial production methods for triazene compounds generally involve large-scale diazotization and coupling reactions. These methods are optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production.

Analyse Chemischer Reaktionen

Types of Reactions

1-Triazene, 3-(4-methoxyphenyl)-1-(4-methylphenyl)- can undergo various chemical reactions, including:

    Oxidation: Conversion to azo compounds.

    Reduction: Formation of hydrazines.

    Substitution: Replacement of functional groups on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophilic or nucleophilic reagents depending on the desired substitution.

Major Products

    Oxidation: Azo compounds.

    Reduction: Hydrazines.

    Substitution: Various substituted aromatic compounds.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, triazene compounds are used as intermediates in the synthesis of dyes, pigments, and other organic compounds.

Biology

In biological research, triazene derivatives are studied for their potential as anticancer agents due to their ability to alkylate DNA.

Medicine

Some triazene compounds are used in chemotherapy for treating certain types of cancer, such as melanoma.

Industry

In industry, triazene compounds are used in the production of polymers, resins, and other materials.

Wirkmechanismus

The mechanism of action of triazene compounds often involves the formation of reactive intermediates that can interact with biological molecules. For example, in medicinal applications, triazene compounds can alkylate DNA, leading to cell death in cancer cells.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 1-Triazene, 3-(4-methoxyphenyl)-1-(4-chlorophenyl)-
  • 1-Triazene, 3-(4-methoxyphenyl)-1-(4-nitrophenyl)-

Uniqueness

1-Triazene, 3-(4-methoxyphenyl)-1-(4-methylphenyl)- is unique due to its specific substitution pattern, which can influence its reactivity and applications compared to other triazene compounds.

Eigenschaften

CAS-Nummer

10153-22-7

Molekularformel

C14H15N3O

Molekulargewicht

241.29 g/mol

IUPAC-Name

4-methoxy-N-[(4-methylphenyl)diazenyl]aniline

InChI

InChI=1S/C14H15N3O/c1-11-3-5-12(6-4-11)15-17-16-13-7-9-14(18-2)10-8-13/h3-10H,1-2H3,(H,15,16)

InChI-Schlüssel

RWDMOOXRHNPNLJ-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC=C(C=C1)N=NNC2=CC=C(C=C2)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.